molecular formula C13H10FNO B2999854 3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile CAS No. 374918-00-0

3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile

Cat. No.: B2999854
CAS No.: 374918-00-0
M. Wt: 215.227
InChI Key: NADGEVLJVVBEIP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile is a chemical compound featuring a propanenitrile core substituted with 4-fluorophenyl and furan-2-yl groups. This structure places it within a class of nitrile-containing molecules that are of significant interest in medicinal chemistry and anticancer research . Compounds with similar scaffolds, such as 2-phenylacrylonitriles and indole-acrylonitrile derivatives, have demonstrated potent and selective growth inhibition (GI50) against a range of human cancer cell lines, including breast cancer (e.g., MCF-7), leukemia, and non-small cell lung cancer models . The presence of the nitrile group (CN) is a common pharmacophore in drug discovery, often contributing to a molecule's binding affinity and metabolic stability . The furan heterocycle, an electron-rich ring, and the 4-fluorophenyl group, an electron-withdrawing moiety, contribute to the compound's unique electronic properties and potential for diverse chemical interactions . As a building block in organic synthesis, this compound can be utilized in multi-component reactions, such as the Knoevenagel condensation, for the construction of more complex heterocyclic frameworks like pyran, pyridine, and pyrimidine derivatives, which are privileged structures in pharmaceuticals . The product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for research reference.

Properties

IUPAC Name

3-(4-fluorophenyl)-3-(furan-2-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-5-3-10(4-6-11)12(7-8-15)13-2-1-9-16-13/h1-6,9,12H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADGEVLJVVBEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CC#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a unique combination of a fluorophenyl group and a furan moiety, presents opportunities for research in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C13H10FNO, with a molecular weight of 215.227 g/mol. The structure includes:

  • Fluorophenyl Group : This substitution may enhance lipophilicity and alter the compound's interaction with biological targets.
  • Furan Ring : Known for its diverse biological activities, the furan moiety may contribute to the compound's reactivity and binding properties.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Properties : Some studies suggest that derivatives of propenenitriles can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : The presence of the furan ring has been linked to antimicrobial properties against various pathogens.
  • Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit key enzymes involved in disease processes, such as kinases and proteases.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of a series of nitrile derivatives, including this compound. The findings indicated that these compounds could significantly inhibit the proliferation of cancer cell lines, demonstrating IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis and modulation of cell signaling pathways.

Case Study 2: Antimicrobial Evaluation

In another investigation, this compound was tested against several bacterial strains. Results showed promising antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study highlighted the potential for this compound as a lead in developing new antimicrobial agents.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeIC50/MIC ValuesReference
This compoundAnticancerLow µM (exact values vary by study)
Similar Nitrile DerivativeAntimicrobial32 µg/mL
Another Fluorinated CompoundEnzyme InhibitionNanomolar range

Mechanistic Insights

The biological activity of this compound may be influenced by its ability to interact with specific biological targets. Studies utilizing molecular docking simulations have suggested that the fluorine atom enhances hydrogen bonding capabilities, potentially increasing binding affinity to target proteins.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and synthesis highlights:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method Yield/Physical State Reference
3-(4-Fluorophenyl)-3-(furan-2-yl)propanenitrile C₁₃H₁₀FNO 215.23* 4-Fluorophenyl, furan-2-yl, nitrile Likely via condensation or alkylation Not reported N/A
2-(4-Fluorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile (6) C₁₃H₁₁FN₂ 214.24 4-Fluorophenyl, pyrrole-2-yl, nitrile Hydrogenation of acrylonitrile derivative 98% (brown oil)
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile C₁₀H₅F₄NO 231.15 4-Fluorophenyl, trifluoroacetyl, ketone, nitrile Not detailed Solid (CAS 3108-23-4)
2-(4-Fluorophenyl)-3-oxobutanenitrile C₁₀H₈FNO 193.18 4-Fluorophenyl, ketone, nitrile Not reported Category G1
(2E)-3-[5-(4-Chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one C₁₉H₁₂ClFO₂ 338.76 4-Chlorophenyl, furan, propenone Multi-step condensation Not reported

*Calculated using standard atomic weights.

Physicochemical Data

  • State and Stability : While the target compound’s physical state is unreported, analogs range from oils (Compound 6) to solids (). The trifluoro derivative’s higher molecular weight (231.15 vs. 215.23) correlates with increased melting points .
  • Solubility : The ketone-containing analog () is likely more polar than the furan-based nitrile, affecting solubility in organic solvents .

Research Implications and Gaps

  • Pharmacological Potential: The cytotoxicity of acrylonitrile derivatives () warrants further exploration of the target compound’s bioactivity .
  • Synthetic Optimization: ’s synthesis of propanoic acid from a nitrile precursor suggests hydrolytic pathways for derivatization, though yields and conditions require validation .
  • Structural Studies : Crystal structure data (e.g., ’s cyclohexane dicarbonitrile) could guide the design of analogs with improved stability .

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